4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(4-pyrazol-1-ylcyclohexyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11-9-14(20-10-11)15(19)17-12-3-5-13(6-4-12)18-8-2-7-16-18/h2,7-10,12-13H,3-6H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBOGLMKXWYCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCC(CC2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds similar to 4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide exhibit diverse pharmacological effects, particularly in the following areas:
Neuroprotective Agents
Studies suggest that pyrazole derivatives can selectively inhibit enzymes linked to neurological disorders. This compound may serve as a neuroprotective agent by modulating the activity of acetylcholinesterase, which is crucial in conditions like Alzheimer's disease.
Antipromastigote Activity
This compound has demonstrated superior antipromastigote activity against Leishmania species, outperforming standard treatments such as miltefosine and amphotericin B deoxycholate. This property makes it a candidate for further development in treating leishmaniasis.
Antioxidant Properties
Similar compounds have been shown to mitigate oxidative stress by scavenging free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant potential of this compound warrants investigation into its therapeutic applications.
Biochemical Mechanisms
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Binding interactions with key enzymes leading to altered metabolic pathways.
- Gene Expression Modulation : Changes in gene expression profiles associated with inflammation and oxidative stress.
Future studies should focus on elucidating these mechanisms through detailed biochemical assays and molecular modeling.
Industrial Applications
The compound's unique properties also open avenues for industrial applications:
Chemical Manufacturing
In chemical synthesis, it can serve as a building block for developing more complex molecules, particularly in pharmaceuticals where thiophene derivatives are of interest for their biological activities.
Material Science
Thiophene-based compounds are explored in electronic materials due to their conductive properties. The incorporation of this compound into polymer matrices could enhance the performance of organic semiconductors.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Analysis of Structural Variations:
Core Heterocycle: Thiophene vs. Thiazole: Thiophene lacks the basic nitrogen atom present in thiazole, reducing its capacity for hydrogen bonding but improving lipophilicity. This may enhance membrane permeability but reduce affinity for polar active sites .
Substituents: Pyrazole vs. Pyridine: The pyrazole group introduces two adjacent nitrogen atoms, enabling dual hydrogen bonding or coordination with metal ions, unlike the single nitrogen in pyridine. This could enhance selectivity for metalloenzymes or receptors with complementary motifs . This contrasts with flexible alkyl chains in simpler analogs, which may reduce target specificity .
Biological Implications :
- highlights that thiazole-5-carboxamides exhibit statistically significant bioactivity (p<0.05) in unspecified assays, likely due to their balanced electronic and steric properties. The target compound’s thiophene core and pyrazole substituent may trade off some activity for improved pharmacokinetic properties (e.g., metabolic stability) .
Research Findings and Hypotheses
- Synthetic Feasibility : The target compound’s synthesis is plausible via routes analogous to those for thiazole carboxamides, though yields may vary due to differences in thiophene reactivity .
- Activity Predictions : Pyrazole-containing analogs are often associated with kinase inhibition, suggesting the target compound could interact with ATP-binding pockets. However, the absence of direct assay data necessitates experimental validation.
Biological Activity
4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide is a synthetic compound that integrates a thiophene ring, a pyrazole moiety, and a cyclohexyl group. Its unique chemical structure positions it as a candidate for various biological activities, particularly in the fields of medicinal chemistry and drug design.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula: C₁₅H₁₉N₃OS
- Molecular Weight: 289.4 g/mol
Biological Activity Overview
Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial , anti-inflammatory , and anticancer properties. The compound's activity is primarily attributed to its ability to interact with various biological targets, leading to significant pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar pyrazole structures exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess comparable activity.
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects, particularly in inhibiting pro-inflammatory cytokines like TNF-alpha. In vitro studies have demonstrated that pyrazole derivatives can reduce inflammation markers in cellular models, indicating potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies have shown that related pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, one study reported that a related pyrazole derivative exhibited IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
Research Findings and Case Studies
| Study Reference | Biological Activity | IC50 Value (μM) | Cell Line |
|---|---|---|---|
| Xia et al. | Antitumor | 49.85 | Various |
| Li et al. | CDK2 Inhibition | 0.16 | NCI-H460 |
| Sun et al. | Apoptosis Induction | 0.39 | MCF-7 |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Kinases: Similar compounds have been shown to inhibit key kinases involved in cell proliferation and survival, such as Aurora-A kinase.
- Modulation of Inflammatory Pathways: The compound may interfere with signaling pathways that regulate inflammation, potentially through the inhibition of NF-kB or MAPK pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Cyclohexyl-Pyrazole Intermediate : React 4-(1H-pyrazol-1-yl)cyclohexanamine with a boronate ester (e.g., tetramethyl dioxaborolane derivatives) under Suzuki-Miyaura coupling conditions to functionalize the cyclohexyl ring .
Thiophene Carboxamide Formation : Condense 4-methylthiophene-2-carboxylic acid with the intermediate using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF, followed by purification via recrystallization from ethanol/water mixtures .
- Key Parameters : Reaction yields (64–76%) and purity are highly dependent on solvent choice (e.g., DMF for high solubility) and temperature control during crystallization .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement of crystal structures. Key metrics include R-factor (<5%) and atomic displacement parameters to confirm stereochemistry .
- Spectroscopy :
- IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3200 cm⁻¹) stretches .
- NMR : ¹H-NMR in DMSO-d₆ resolves thiophene protons (~6.8–7.2 ppm) and cyclohexyl/pyrazole environments (~1.5–4.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) with deviations <2 ppm .
Q. What are the solubility and stability profiles of the compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (>38 mg/mL, similar to SAG analogs) and aqueous buffers (pH 7.4, <0.1 mg/mL) using UV-Vis spectroscopy .
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water gradient) to detect hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can structural data contradictions (e.g., polymorphs or amorphous forms) be resolved?
- Methodological Answer :
- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol vs. DMF/water) and analyze via PXRD to distinguish between crystalline forms .
- Thermal Analysis : DSC/TGA identifies phase transitions (e.g., melting points: 114–278°C) and quantifies amorphous content (<5% via halo patterns in XRD) .
- Computational Modeling : Compare experimental and DFT-calculated IR/NMR spectra to validate structural assignments .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the pyrazole (e.g., 3,5-dimethyl substitution) or thiophene (e.g., 5-acetyl derivatives) to probe electronic effects .
- Biological Assays :
- Enzyme Inhibition : Screen against kinase panels (e.g., Hedgehog pathway via Smoothened receptor binding, IC₅₀ <100 nM) .
- Cellular Uptake : Use fluorescently tagged analogs (e.g., BODIPY conjugates) with confocal microscopy .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be reconciled?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., cyclohexyl ring puckering) by acquiring spectra at 25°C vs. 60°C .
- 2D Techniques : HSQC and NOESY correlate proton environments and confirm spatial proximity of pyrazole/thiophene groups .
- Deuterium Exchange : Identify exchangeable protons (e.g., amide NH) to rule out tautomeric interferences .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., SAG for Hedgehog activation) and replicate under identical conditions (e.g., 10% FBS, 37°C) .
- Metabolic Stability Testing : Incubate with liver microsomes (human/mouse) to assess CYP450-mediated degradation, which may explain potency variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
